molecular formula C7H14N2O3 B1450465 D-2-Aminobutyryl-D-alanine CAS No. 1187-96-8

D-2-Aminobutyryl-D-alanine

Cat. No.: B1450465
CAS No.: 1187-96-8
M. Wt: 174.2 g/mol
InChI Key: CXIYNQMIFYYQJC-RFZPGFLSSA-N
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Description

D-2-Aminobutyryl-D-alanine: is a synthetic dipeptide composed of two amino acids: D-2-aminobutyric acid and D-alanine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-2-aminobutyryl-D-alanine typically involves the coupling of D-2-aminobutyric acid with D-alanine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis methods, which offer advantages such as higher specificity and milder reaction conditions compared to traditional chemical synthesis. Enzymatic cascade systems, which utilize multiple enzymes in a sequential manner, have been explored for the efficient production of D-amino acids .

Chemical Reactions Analysis

Types of Reactions: D-2-aminobutyryl-D-alanine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxyl groups can be reduced to alcohols or aldehydes.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield oximes, while reduction of the carboxyl groups can produce alcohols.

Scientific Research Applications

Chemistry: D-2-aminobutyryl-D-alanine is used as a building block in the synthesis of more complex peptides and proteins. Its unique structure allows for the creation of peptides with specific properties and functions.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It can also serve as a model compound for investigating the behavior of D-amino acids in biological systems.

Medicine: this compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its stability and resistance to enzymatic degradation make it an attractive candidate for developing drugs with improved pharmacokinetic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its incorporation into polymers can enhance their mechanical and thermal properties.

Mechanism of Action

The mechanism of action of D-2-aminobutyryl-D-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic catalysis, receptor binding, and signal transduction.

Comparison with Similar Compounds

  • L-2-aminobutyryl-L-alanine
  • 2-bromopropionyl-D,L-alanine
  • 3,3-diphenyl-D-alanine
  • D-alanine
  • D-2-aminobutyric acid

Comparison: D-2-aminobutyryl-D-alanine is unique due to its specific combination of D-2-aminobutyric acid and D-alanine. This combination imparts distinct structural and functional properties compared to other similar compounds. For example, D-2-aminobutyric acid and D-alanine individually have different reactivity and biological activity profiles, but when combined, they create a compound with unique characteristics that can be exploited in various applications .

Properties

IUPAC Name

(2R)-2-[[(2R)-2-aminobutanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-3-5(8)6(10)9-4(2)7(11)12/h4-5H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIYNQMIFYYQJC-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)N[C@H](C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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